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molecular formula C7H8N2O2 B7722748 4-Methyl-3-nitroaniline CAS No. 119-32-4; 60999-18-0

4-Methyl-3-nitroaniline

Cat. No. B7722748
M. Wt: 152.15 g/mol
InChI Key: GDIIPKWHAQGCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456283B2

Procedure details

Thionyl chloride (53.3 g, 448 mmol) Is added over a period of 15 min to a suspension of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (70.0 g, 299 mmol) in toluene (300 ml) at 0° C. At the end of the addition, the reaction mixture is heated at 23° C. over a period of 45 min. The excess of SOCl2 is removed by co-distillation with toluene under reduced pressure at 40° C. At the end of the distillation, the resulting suspension id cooled down to 0° C. and the benzoyl chloride is filtered off, washed with toluene (2×50 ml) and dried in vacuo at 45° C. overnight. Yield: 55.0 g, 79% of theory based on the di-hydrochloride salt of the benzoylchloride, white solid. The dried benzoyl chloride (55 g) is then resuspended in toluene (100 ml). A solution of 4-methyl-3-nitroaniline (22.75 g, 145 mmol) and pyridine (34.4 g, 435 mmol) in toluene (60 ml) is added dropwise at 23° C. over a period of 15 min. The resulting orange-brown reaction mixture is heated at 45° C. and is stirred for 6 hrs. The suspension is filtrated and the filtercake is washed successively with toluene (300 ml) and acetone (350 ml), and is then suspended in water (350 ml). Aqueous NaOH (30%) is added until the pH of the suspension reaches 11 and remains stable. The suspension is further stirred for 1 h at 40° C. before being filtrated. The filtercake is washed with water (5×50 ml) and dried in vacuo to give 51.3 g of the title compound (96%) as beige crystals, (98.7% area by HPLC).
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step Two
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:19])=O)=[CH:15][CH:14]=2)[CH2:8][CH2:7]1.[CH3:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][C:24]=1[N+:30]([O-:32])=[O:31].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:22][C:23]1[CH:29]=[CH:28][C:26]([NH:27][C:17](=[O:19])[C:16]2[CH:15]=[CH:14][C:13]([CH2:12][N:9]3[CH2:8][CH2:7][N:6]([CH3:5])[CH2:11][CH2:10]3)=[CH:21][CH:20]=2)=[CH:25][C:24]=1[N+:30]([O-:32])=[O:31]

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
22.75 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
34.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
is stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
The excess of SOCl2 is removed by co-distillation with toluene under reduced pressure at 40° C
DISTILLATION
Type
DISTILLATION
Details
At the end of the distillation
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension id cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
the benzoyl chloride is filtered off
WASH
Type
WASH
Details
washed with toluene (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting orange-brown reaction mixture is heated at 45° C.
FILTRATION
Type
FILTRATION
Details
The suspension is filtrated
WASH
Type
WASH
Details
the filtercake is washed successively with toluene (300 ml) and acetone (350 ml)
ADDITION
Type
ADDITION
Details
Aqueous NaOH (30%) is added until the pH of the suspension
STIRRING
Type
STIRRING
Details
The suspension is further stirred for 1 h at 40° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before being filtrated
WASH
Type
WASH
Details
The filtercake is washed with water (5×50 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 51.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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